4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one
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Overview
Description
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. This compound features a unique structure that includes a 4-chloro-3-fluorophenyl group attached to an oxazolidin-2-one ring. Oxazolidinones have gained attention in the pharmaceutical industry due to their effectiveness against multidrug-resistant Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one typically involves the reaction of 4-chloro-3-fluoroaniline with glycidol in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, involves optimized synthetic routes to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and properties .
Scientific Research Applications
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties but different substituents on the phenyl ring.
Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: An oxazolidinone in clinical trials with promising antibacterial activity.
Uniqueness
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one is unique due to its specific substituents, which confer distinct antibacterial properties and make it a valuable compound for research and development in the pharmaceutical industry .
Properties
Molecular Formula |
C9H7ClFNO2 |
---|---|
Molecular Weight |
215.61 g/mol |
IUPAC Name |
4-(4-chloro-3-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7ClFNO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
FOJLZJSOAIIKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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